![molecular formula C11H14ClN B6749248 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6749248.png)
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
概要
説明
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with the molecular formula C11H14ClN. It is a bicyclic structure containing a phenyl group and an azabicyclo moiety.
科学的研究の応用
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
作用機序
Target of Action
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a heterocyclic compound that has been found to interact with various biological targets . It has been reported to show affinity for sigma receptors , which are involved in various physiological processes, including pain perception, motor function, and cognitive functions .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. For instance, it has been found to show a slight preference for σ1 receptor subtypes . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-3-azabicyclo[31Sigma receptors, with which the compound interacts, are known to be involved in various biochemical pathways, including those related to pain perception, motor function, and cognitive functions .
Result of Action
The molecular and cellular effects of 1-Phenyl-3-azabicyclo[31It has been suggested that the compound may have potential therapeutic effects in the treatment of conditions such as pain, motor disorders, and cognitive impairments, given its interaction with sigma receptors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The 3-azabicyclo[3.1.0]hexyl ring system, a key moiety in 1-Phenyl-3-azabicyclo[3.1.0]hexane, has shown diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
生化学分析
Biochemical Properties
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride has been shown to interact with σ receptors . These receptors are typical binding sites interacting with several psychoactive drugs . The compound has shown moderate to high affinity for both σ1 and σ2 receptors .
Cellular Effects
The cellular effects of this compound are largely related to its interactions with σ receptors . σ receptors are involved in a variety of cellular processes, including cocaine-induced behavioral changes, opiate-induced analgesia, steroid-induced mental disturbances, and alterations in immune functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to σ receptors . This binding can lead to changes in gene expression and cellular signaling pathways .
準備方法
The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclopropanation reactions. One common method includes the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Industrial production methods often involve similar cyclopropanation reactions, scaled up to meet production demands.
化学反応の分析
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety, leading to the formation of various substituted products.
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
類似化合物との比較
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride can be compared with other similar compounds, such as:
3-Phenylpiperidines: These compounds share a similar phenyl group but differ in their bicyclic structure.
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives: These derivatives have modifications at different positions, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQLMVQMMNBNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66505-14-4 | |
| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide](/img/structure/B6749174.png)
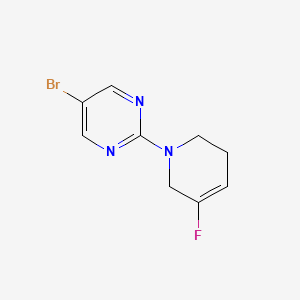
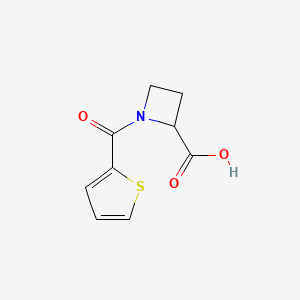
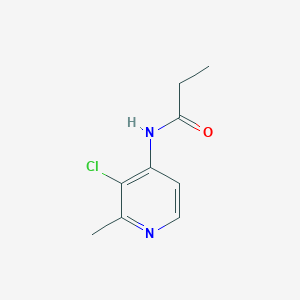

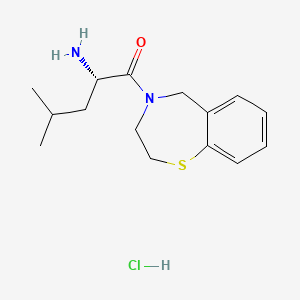
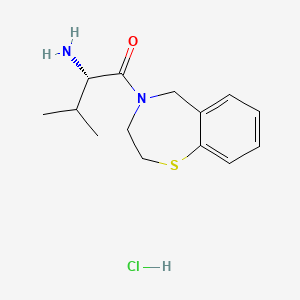

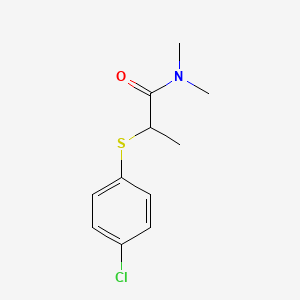
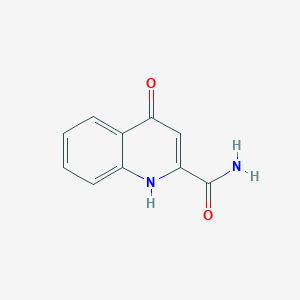
![3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide](/img/structure/B6749243.png)
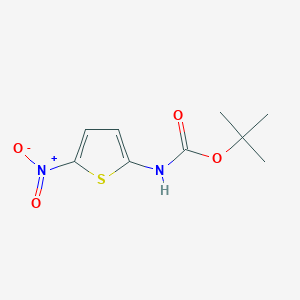
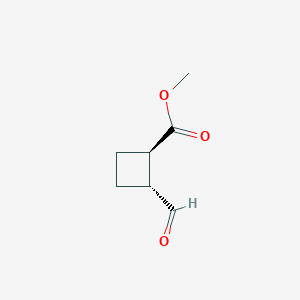
![1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea](/img/structure/B6749267.png)
